4-[(2,4-Dichlorophenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(2,4-dichlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-5-6-13(12(16)7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFELUKIAJDZQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenoxybenzyl chloride. This intermediate is then reacted with potassium cyanide to form the corresponding nitrile, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,4-Dichlorophenoxy)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of various chemical products, including herbicides and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. In plants, it acts as a herbicide by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Structural Differences
The compound’s structure combines a benzoic acid core with a 2,4-dichlorophenoxymethyl group, differing from analogs in chain length, substitution patterns, and functional groups. Key structural comparisons include:
Table 1: Structural Comparison
- Ester vs. Free Acid: Bifenox and diclofop-methyl are methyl esters, improving lipophilicity for foliar absorption, whereas the free acid form of the target compound may require ionizable formulations for efficacy .
Physicochemical Properties
Table 2: Physicochemical Properties
- Volatility: The benzoic acid group likely reduces volatility compared to methyl esters (e.g., Bifenox) but may exceed aliphatic acids due to aromatic rigidity .
Table 3: Herbicidal Activity and Environmental Fate
- Mode of Action: The 2,4-dichlorophenoxy group is critical for auxin mimicry, but the benzyl linkage may sterically hinder receptor binding compared to aliphatic chains .
- Environmental Persistence : Benzoic acid derivatives are generally less volatile but may exhibit slower degradation due to aromatic stability, impacting soil and water residues .
Biological Activity
4-[(2,4-Dichlorophenoxy)methyl]benzoic acid, a derivative of benzoic acid, is recognized for its diverse biological activities and applications, particularly in the fields of herbicides and pharmaceuticals. This compound is synthesized primarily from 2,4-dichlorophenol and benzyl chloride through nucleophilic substitution reactions. Its significance lies in its potential antimicrobial, herbicidal, and therapeutic properties.
- Molecular Formula : CHClO
- Molecular Weight : 249.08 g/mol
- Structure : The compound features a benzoic acid backbone modified by a 2,4-dichlorophenoxy methyl group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism of action likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Herbicidal Activity
This compound is primarily utilized in agricultural applications as an herbicide. It functions by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. Its effectiveness against broadleaf weeds has been documented in several studies.
Cytotoxicity and Antiproliferative Effects
Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, in assays involving human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058, it was observed that the compound could inhibit cell growth without significant cytotoxicity at lower concentrations (1-10 μg/mL) .
Case Studies
- Study on Cytotoxicity : A recent study evaluated the effects of this compound on human foreskin fibroblasts and various cancer cell lines. The findings indicated that at concentrations of 5 μM, the compound enhanced proteasomal activity while exhibiting minimal cytotoxic effects .
- Herbicidal Efficacy : In agricultural trials, this compound demonstrated effective weed control comparable to commercial herbicides. Its application resulted in a significant reduction in weed biomass .
- Antimicrobial Evaluation : Another study assessed the antimicrobial potential of various benzoic acid derivatives, including this compound. The results confirmed its effectiveness against several pathogenic bacteria and fungi .
Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic methodologies for 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and hydrolysis. Key steps derived from analogous compounds include:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Esterification | Methanol, conc. H₂SO₄, reflux (4 hrs) | Activate carboxylic acid for substitution | |
| Substitution | 2,4-Dichlorophenol derivative, base (e.g., K₂CO₃) | Attach phenoxy moiety to benzoic acid core | |
| Hydrolysis | NaOH/EtOH, followed by acidification | Convert ester to free carboxylic acid |
Critical Considerations:
- Purification via recrystallization (ethanol/water) improves yield and purity .
- Monitor reaction progress using TLC or HPLC to minimize by-products .
Basic: Which analytical techniques are recommended for structural characterization?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
Note: Cross-validate data with computational tools (e.g., PubChem’s InChI/SMILES) for structural alignment .
Basic: How can researchers design experiments to evaluate biological activity?
Methodological Answer:
Focus on in vitro and in silico models to assess mechanisms:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ calculations .
- Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled competitors) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves .
Experimental Controls:
- Include positive controls (e.g., known inhibitors) and solvent blanks.
- Validate results with triplicate trials and statistical analysis (p < 0.05) .
Advanced: How to resolve contradictions in reported synthesis yields or bioactivity data?
Methodological Answer:
Common discrepancies arise from:
- Reaction Conditions: Variable reflux times or solvent purity (e.g., anhydrous methanol vs. technical grade) .
- Biological Models: Differences in cell line sensitivity or enzyme isoforms .
Troubleshooting Steps:
Replicate protocols exactly using standardized reagents.
Characterize intermediates (e.g., ester precursors) to identify impurity sources .
Use orthogonal assays (e.g., SPR alongside fluorescence) to confirm bioactivity .
Advanced: What methodologies detect and quantify this compound in environmental samples?
Methodological Answer:
Regulatory-compliant methods include:
- HPLC-UV/Vis: C18 column, mobile phase = acetonitrile/0.1% H₃PO₄, LOD ≈ 0.1 ppm .
- GC-MS (Derivatized): Methyl ester formation via BF₃/MeOH, monitored at m/z 249 (base peak) .
- Immunoassays: Antibody-based kits for field screening (cross-reactivity <5% with 2,4-D analogs) .
Regulatory Compliance:
- Follow EPA guidelines (40 CFR Part 180) for residue tolerance validation .
Advanced: How can computational modeling optimize this compound’s properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinity to target receptors (e.g., auxin receptors) .
- DFT Calculations: Gaussian 09 to model electronic properties (HOMO-LUMO gaps) and reactivity .
- QSAR: Build models using descriptors like logP and polar surface area to predict bioavailability .
Case Study:
Modifying the methoxy group to ethoxy (via in silico screening) improved solubility by 30% in simulated gastric fluid .
Advanced: What strategies enhance bioactivity through structural modifications?
Methodological Answer:
Focus on SAR-driven modifications:
- Phenoxy Chain Extension: Replace methyl with ethyl to enhance lipid membrane permeability .
- Substituent Introduction: Add electron-withdrawing groups (e.g., -NO₂) to boost herbicide activity .
- Prodrug Design: Esterify the carboxylic acid to improve oral bioavailability .
Synthetic Routes:
- Mitsunobu reaction for ether linkages .
- Pd-catalyzed cross-coupling for aryl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
